4-Methoxybenzyl chloride
Overview
Description
4-Methoxybenzyl chloride, also known as 1-(chloromethyl)-4-methoxybenzene, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the protection of hydroxyl groups in organic synthesis and is often used in the preparation of various pharmaceuticals and fine chemicals .
Mechanism of Action
Target of Action
4-Methoxybenzyl chloride, also known as 4-(Chloromethyl)anisole, is a chemical compound used as a reagent in organic synthesis . It doesn’t have a specific biological target, but it’s used as a building block in the synthesis of various organic compounds.
Mode of Action
The mode of action of this compound is primarily through its reactivity as an alkylating agent . The chloride group attached to the benzyl moiety makes it a good leaving group, allowing it to participate in nucleophilic substitution reactions . This property is exploited in organic synthesis to introduce the 4-methoxybenzyl group into various molecules.
Result of Action
The primary result of the action of this compound is the formation of new organic compounds through chemical reactions . For example, it can be used to benzylate the aniline nitrogen . It was also used in the synthesis of 1-naphthamide and diarymethanes via Suzuki cross-coupling with potassium aryltrifluoroborates .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, its reactivity can be affected by the solvent used, the temperature, and the presence of a catalyst . It’s typically stored at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl chloride can be synthesized through the chlorination of 4-methoxybenzyl alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Oxidation: It can be oxidized to 4-methoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).
Reduction: It can be reduced to 4-methoxytoluene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: 4-Methoxybenzaldehyde.
Reduction: 4-Methoxytoluene.
Scientific Research Applications
4-Methoxybenzyl chloride is widely used in scientific research, including:
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis.
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of fine chemicals, dyes, and fragrances.
Comparison with Similar Compounds
4-Methoxybenzoyl chloride: Similar in structure but contains a carbonyl group instead of a methylene group.
4-Methoxybenzyl alcohol: The precursor to 4-methoxybenzyl chloride, containing a hydroxyl group instead of a chlorine atom.
4-Methoxytoluene: The reduced form of this compound, containing a methyl group instead of a chlorine atom.
Uniqueness: this compound is unique due to its reactivity as an electrophile and its ability to serve as a protecting group in organic synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
1-(chloromethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYOXXOKFQHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231718 | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-94-2 | |
Record name | 4-Methoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(chloromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLOXYBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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